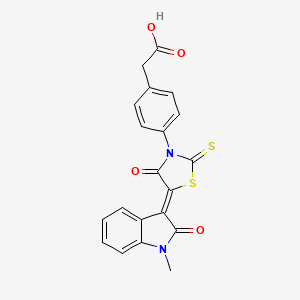![molecular formula C13H18N6O B2392673 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azétidin-3-yl)-N-méthylisobutyramide CAS No. 2320146-99-2](/img/structure/B2392673.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azétidin-3-yl)-N-méthylisobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide is a compound belonging to the class of organic compounds known as phenylpyridazines. These compounds contain a pyridazine ring substituted by a phenyl group.
Applications De Recherche Scientifique
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, particularly in breast cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
Target of Action
The primary target of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide is the cell division protein ZipA . This protein is essential for bacterial cell division and is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri .
Mode of Action
The exact mode of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide It is known that the compound interacts with the cell division protein zipa . This interaction likely results in changes to the protein’s function, potentially disrupting bacterial cell division .
Biochemical Pathways
The biochemical pathways affected by N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide Given its target, it is likely that the compound affects pathways related to bacterial cell division . The downstream effects of this disruption could include inhibited growth or death of the bacteria .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide Given its target, it is likely that the compound disrupts bacterial cell division, potentially leading to inhibited growth or death of the bacteria .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .
Analyse Biochimique
Biochemical Properties
The compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide interacts with a variety of enzymes and receptors in the biological system . It has been found to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Cellular Effects
It has been found to exhibit high antibacterial, antifungal, and anti-inflammatory activities .
Molecular Mechanism
The molecular mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide is complex and involves interactions with various biomolecules. It has been found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Temporal Effects in Laboratory Settings
It has been found to exhibit sustained antibacterial, antifungal, and anti-inflammatory activities .
Metabolic Pathways
It has been found to interact with a variety of enzymes and receptors, suggesting that it may be involved in multiple metabolic pathways .
Transport and Distribution
Its ability to interact with a variety of enzymes and receptors suggests that it may be transported and distributed in a complex manner .
Subcellular Localization
Its ability to interact with a variety of enzymes and receptors suggests that it may be localized to specific compartments or organelles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: Another phenylpyridazine derivative with similar structural features.
3-(1H-Pyrazol-1-Yl)-6,7-Dihydro-5H-[1,2,4]Triazolo[4,3-B]Pyridazine: A compound with a pyrazole ring fused to the triazolo[4,3-b]pyridazine core.
Uniqueness
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide is unique due to its specific substitution pattern and its dual inhibitory activity against c-Met and Pim-1 kinases. This dual inhibition is not commonly observed in similar compounds, making it a promising candidate for targeted cancer therapy .
Propriétés
IUPAC Name |
N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-9(2)13(20)17(3)10-6-18(7-10)12-5-4-11-15-14-8-19(11)16-12/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFRSNTWGQUHEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1CN(C1)C2=NN3C=NN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
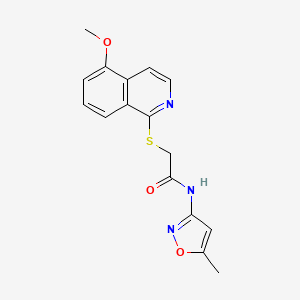
![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)
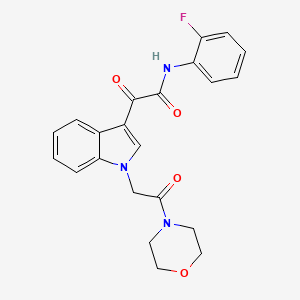
![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2392594.png)
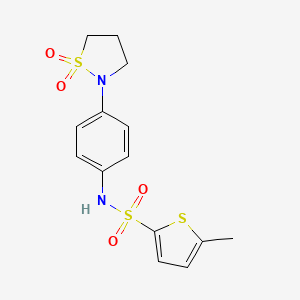
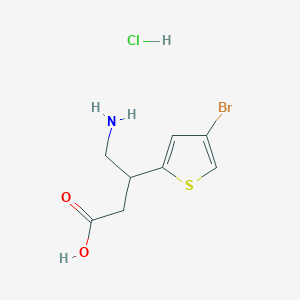
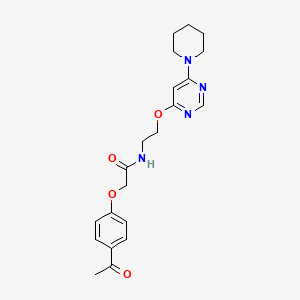
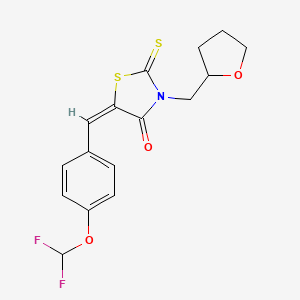
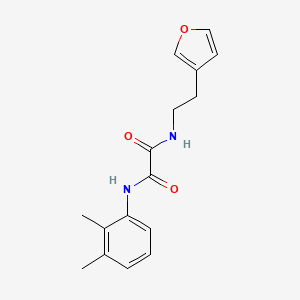
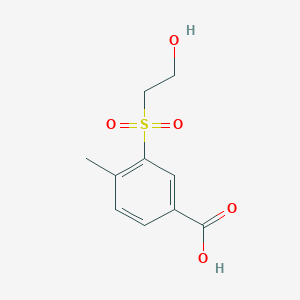
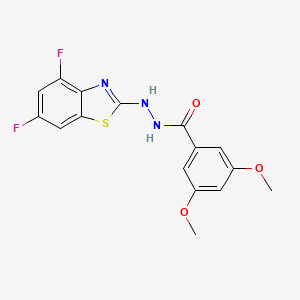
![Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2392607.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2392610.png)
